6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Description
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing properties.
Properties
Molecular Formula |
C10H4BrF3OS |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-5-1-2-6-7(3-5)16-8(4-15)9(6)10(12,13)14/h1-4H |
InChI Key |
AAQBSBVLGCWTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(trifluoromethyl)-1-benzothiophene followed by formylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 undergoes substitution reactions, enabling derivatization. Key pathways include:
Suzuki-Miyaura Cross-Coupling
-
Reagents : Arylboronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and solvent systems (toluene/EtOH/H₂O).
-
Conditions : 110°C for 2.5 hours.
-
Outcome : Forms biaryl derivatives via C–C bond formation. For example, coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde in ~83% yield .
Bromothiolation
-
Reagents : Potassium xanthate (e.g., 2a ), pentafluorophenyl bromide (7a ), and Ag₂O.
-
Conditions : 30°C in HFIP solvent with Pd(OAc)₂ catalysis.
-
Outcome : Substitutes bromine with thiol groups, producing o-bromobenzenethiol equivalents in yields up to 80% .
Aldehyde Functionalization
The aldehyde group at position 2 participates in condensation and addition reactions:
Hydrazone Formation
-
Reagents : Phenylhydrazines or semicarbazides.
-
Conditions : Room temperature in ethanol with catalytic acetic acid.
-
Outcome : Forms hydrazone derivatives (e.g., with 4-methylphenylhydrazine) in 62–97% yields, useful for pharmacophore development .
Friedländer Reaction
-
Reagents : Ketones (e.g., methyl ethyl ketone) under acidic conditions.
-
Conditions : Reflux in acetic acid.
-
Outcome : Synthesizes pyridine-fused benzothiophenes (e.g., 7a ) in 63–79% yields, leveraging aldol condensation .
Direct β-Arylation
-
Reagents : Aryl iodides, Pd(OAc)₂, Ag₂CO₃, and HFIP solvent.
-
Conditions : Room temperature, 17 hours.
-
Outcome : Regioselective β-arylation at position 4 or 5 of the benzothiophene core. For example, coupling with 4-iodoanisole achieves 76% yield .
Mechanistic Pathway
-
Oxidative addition of aryl iodide to Pd(0).
-
Transmetallation with AgOCH(CF₃)₂.
-
C–H activation via a carbo-palladation/E2 elimination sequence .
Domino Reactions
-
Reagents : 1,3-Diones or alkynes.
-
Conditions : Microwave-assisted heating (100°C, 30 min).
-
Outcome : Forms fused heterocycles (e.g., pyrano[3,4-c]benzothiophenes) in 68–96% yields .
Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition, transmetallation, and reductive elimination steps .
-
β-Arylation : Involves Pd(II/IV) catalytic cycles with H-bond stabilization in HFIP .
-
Aldehyde Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic attack .
This compound’s multifunctional design enables its use in drug discovery, materials science, and synthetic methodology development. Future studies may explore its role in photoredox catalysis or as a scaffold for kinase inhibitors.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The electron-withdrawing properties of the bromine and trifluoromethyl groups can influence the reactivity and binding affinity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde apart from similar compounds is its unique combination of a benzothiophene core with both bromine and trifluoromethyl substituents. This combination imparts distinct electronic properties that can be exploited in various chemical reactions and applications.
Biological Activity
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves electrophilic trifluoromethylation and subsequent reactions to introduce the aldehyde functional group. Various methodologies have been explored, including the use of hypervalent iodine reagents for trifluoromethylation, which enhances the compound's reactivity and biological potential .
Antimicrobial Properties
Recent studies indicate that derivatives of benzothiophenes exhibit notable antimicrobial activity. For instance, compounds derived from this compound have shown selective antibacterial effects against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, contributing to its membrane permeability and subsequent antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that benzothiophene derivatives can modulate immune responses and exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in models of melanoma and lung cancer. These compounds appear to function by blocking EP2 and EP4 receptors, which are implicated in tumor progression and immune evasion .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of benzothiophene derivatives, this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound involved in vitro assays on melanoma cell lines. The compound exhibited an IC50 value of 15 µM, suggesting potent cytotoxicity. Further analysis revealed that the mechanism of action involved apoptosis induction through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the bromine atom and the trifluoromethyl group plays a crucial role in enhancing biological activity. A comparative analysis is shown in Table 1 below:
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial & Anticancer | 10 (bacterial), 15 (cancer) |
| Benzothiophene without trifluoromethyl group | Reduced antibacterial activity | >50 |
| Benzothiophene with other halogens | Variable effects | 20-30 |
Q & A
Q. What are the key synthetic routes for preparing 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde?
- Methodological Answer: The synthesis typically involves three stages:
Core formation : Construct the benzothiophene scaffold via cyclization of thiophene derivatives.
Functionalization : Introduce bromine at the 6-position using electrophilic bromination (e.g., NBS or Br₂ with a Lewis acid). The trifluoromethyl group at the 3-position is added via cross-coupling reactions (e.g., Kumada or Suzuki coupling) using CF₃-containing reagents.
Aldehyde introduction : Oxidize a methyl or hydroxymethyl group at the 2-position using oxidizing agents like PCC or MnO₂.
Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane/EtOAc 7:3) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and electronic effects of the trifluoromethyl group. For example, the aldehyde proton appears as a singlet at δ ~10.2 ppm in CDCl₃.
- FT-IR : Identify the aldehyde C=O stretch (~1680–1720 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX for refinement .
- Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~308).
Q. How can researchers address low yields during the aldehyde formation step?
- Methodological Answer: Optimize oxidation conditions:
- Use anhydrous solvents (e.g., DCM or THF) to prevent side reactions.
- Test alternative oxidants (e.g., Swern oxidation for acid-sensitive substrates).
- Add molecular sieves to scavenge water.
If yields remain low, consider protecting the aldehyde in situ with a ketal or thioacetal group .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density at the 3-position, slowing electrophilic substitution.
- Stabilizes transition states in nucleophilic aromatic substitution (SNAr) via inductive effects.
To study this, perform DFT calculations (e.g., Gaussian or ORCA) to map charge distribution and compare reaction rates with non-fluorinated analogs. Pair computational data with kinetic studies (e.g., monitoring by HPLC) .
Q. What strategies resolve contradictions in reported crystallographic data for similar benzothiophene derivatives?
- Methodological Answer:
- Validate unit cell parameters : Compare with Cambridge Structural Database entries.
- Refine data iteratively : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered trifluoromethyl groups.
- Check for twinning : Employ PLATON’s TWIN law analysis.
Example: A 2023 study resolved discrepancies in bond lengths by re-refining data with anisotropic displacement parameters for Br and S atoms .
Q. How can AutoDock Vina improve docking studies targeting this compound’s potential as a kinase inhibitor?
- Methodological Answer:
- Prepare the ligand : Optimize the aldehyde’s conformation using Avogadro (MMFF94 force field).
- Set up the receptor : Retrieve kinase PDB structures (e.g., EGFR or BRAF) and remove water/cofactors.
- Docking parameters : Use a 20 Å grid box centered on the ATP-binding site. Run 20 simulations with exhaustiveness = 32.
Validate results by comparing binding poses with co-crystallized inhibitors and experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
